molecular formula C24H21NO4S B2411151 (2Z)-3-(benzenesulfonyl)-N-(2-ethylphenyl)-8-methoxy-2H-chromen-2-imine CAS No. 902469-35-6

(2Z)-3-(benzenesulfonyl)-N-(2-ethylphenyl)-8-methoxy-2H-chromen-2-imine

Cat. No.: B2411151
CAS No.: 902469-35-6
M. Wt: 419.5
InChI Key: FQURFFSZDGDYGD-IZHYLOQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-3-(benzenesulfonyl)-N-(2-ethylphenyl)-8-methoxy-2H-chromen-2-imine is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(benzenesulfonyl)-N-(2-ethylphenyl)-8-methoxy-2H-chromen-2-imine typically involves a multi-step process. One common synthetic route starts with the preparation of 8-methoxycoumarin derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(benzenesulfonyl)-N-(2-ethylphenyl)-8-methoxy-2H-chromen-2-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted chromene derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-3-(benzenesulfonyl)-N-(2-ethylphenyl)-8-methoxy-2H-chromen-2-imine stands out due to its specific structural features that allow it to effectively inhibit β-tubulin polymerization and induce apoptosis in cancer cells. Its unique combination of a chromene core with a phenylsulfonyl group contributes to its potent biological activity and makes it a promising candidate for further research and development.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(2-ethylphenyl)-8-methoxychromen-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4S/c1-3-17-10-7-8-14-20(17)25-24-22(30(26,27)19-12-5-4-6-13-19)16-18-11-9-15-21(28-2)23(18)29-24/h4-16H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQURFFSZDGDYGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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